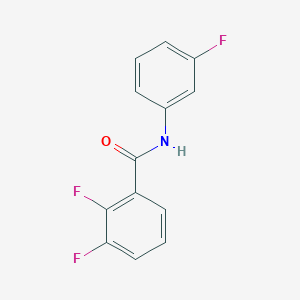![molecular formula C14H14N2O3 B15006753 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring, an acetyl group, and an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylamine with an appropriate acetylated pyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit or activate specific enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoacetophenone: A simpler compound with similar aminophenyl functionality.
3-Aminoacetanilide: Another compound with an aminophenyl group but different structural features.
Platinum(II) acetylacetonate complex: A complex with similar aminophenyl substitution but different metal coordination.
Uniqueness
3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one is unique due to its combination of a pyran ring and an aminophenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-acetyl-2-(2-aminoanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-6-4-3-5-10(11)15/h3-7,16H,15H2,1-2H3 |
Clave InChI |
LJVRCWJUYAGOFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(O1)NC2=CC=CC=C2N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B15006697.png)

![2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate](/img/structure/B15006707.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15006718.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)

![(4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006732.png)
![2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B15006733.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006741.png)
![6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006757.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B15006764.png)
